molecular formula C18H12Cl2N2O3S B5978766 methyl 4-[(Z)-{2-[(2,3-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]benzoate CAS No. 6101-56-0

methyl 4-[(Z)-{2-[(2,3-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]benzoate

Cat. No.: B5978766
CAS No.: 6101-56-0
M. Wt: 407.3 g/mol
InChI Key: ATFJIOFVWHXSTI-ZROIWOOFSA-N
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Description

Methyl 4-[(Z)-{2-[(2,3-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]benzoate is a complex organic compound that features a thiazole ring, a dichlorophenyl group, and a benzoate ester. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(Z)-{2-[(2,3-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]benzoate typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The dichlorophenyl group is introduced through a nucleophilic substitution reaction, and the benzoate ester is formed via esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common solvents used include ethanol, methanol, and dichloromethane, while catalysts such as palladium on carbon may be employed to facilitate certain reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(Z)-{2-[(2,3-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols

Scientific Research Applications

Methyl 4-[(Z)-{2-[(2,3-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]benzoate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of methyl 4-[(Z)-{2-[(2,3-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may bind to bacterial enzymes, inhibiting their activity and leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.

    Dichlorophenyl Compounds: Molecules like diclofenac and chloramphenicol contain dichlorophenyl groups and have comparable pharmacological properties.

    Benzoate Esters: Compounds such as methyl benzoate and ethyl benzoate share the benzoate ester functional group and are used in similar applications.

Uniqueness

Methyl 4-[(Z)-{2-[(2,3-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential for diverse scientific applications make it a valuable compound for research and development.

Properties

IUPAC Name

methyl 4-[(Z)-[2-(2,3-dichlorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O3S/c1-25-17(24)11-7-5-10(6-8-11)9-14-16(23)22-18(26-14)21-13-4-2-3-12(19)15(13)20/h2-9H,1H3,(H,21,22,23)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFJIOFVWHXSTI-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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